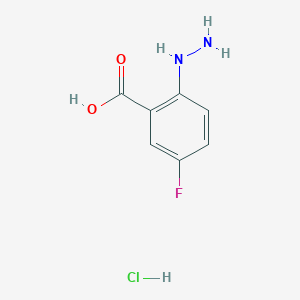

5-Fluoro-2-hydrazino-benzoic acid hydrochloride

Description

Properties

IUPAC Name |

5-fluoro-2-hydrazinylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2.ClH/c8-4-1-2-6(10-9)5(3-4)7(11)12;/h1-3,10H,9H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGNDRGLNNGPOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazination of 5-Fluoro-2-hydroxy-benzoic Acid Derivatives

The most direct pathway involves converting 5-fluoro-2-hydroxy-benzoic acid into its hydrazide intermediate, followed by acidification to yield the hydrochloride salt. In a typical procedure, 5-fluoro-2-hydroxy-benzoic acid (1.0 eq) is treated with thionyl chloride (2.5 eq) in anhydrous dichloromethane under reflux for 4 hours to form the acyl chloride. Subsequent reaction with hydrazine hydrate (1.2 eq) in ethanol at 60°C for 6 hours produces 5-fluoro-2-hydroxy-benzoic acid hydrazide (CAS 443-10-7), which is then dissolved in concentrated hydrochloric acid to precipitate the hydrochloride salt.

Critical Parameters:

Alternative Pathway via Ester Intermediates

An alternative method employs methyl 5-fluoro-2-hydroxy-benzoate as the starting material. The ester undergoes nucleophilic attack by hydrazine hydrate in refluxing ethanol (8 hours), yielding the hydrazide. Acidification with hydrochloric acid (37% w/w) at 0°C generates the hydrochloride salt with >85% purity. This route avoids the use of thionyl chloride, reducing corrosion risks.

Advantages:

-

Safety: Eliminates hazardous thionyl chloride.

-

Yield Optimization: Prolonged reflux improves hydrazide formation efficiency.

Reaction Optimization and Mechanistic Insights

Role of Acid Catalysts

Phosphorus oxychloride (POCl₃) and pyridine are commonly used to activate carboxylic acids for nucleophilic substitution. In the synthesis of fluorinated benzoic acid derivatives, POCl₃ facilitates the formation of reactive intermediates, such as mixed anhydrides, which react efficiently with hydrazine. For example, in a related procedure, 2-acetyl-5-chloro-4-methylphenyl pentafluorobenzoate was synthesized using POCl₃ and pyridine, achieving 78% yield after 24 hours.

Mechanism:

Temperature and Time Dependence

Reflux conditions (60–80°C) are critical for overcoming kinetic barriers in hydrazide formation. Extended reaction times (6–10 hours) ensure complete conversion, as monitored by thin-layer chromatography (TLC) using chloroform:methanol (8:2) as the mobile phase. For instance, synthesizing 5-chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol required 6 hours of reflux with hydrazine hydrate, achieving 72% yield.

Purification and Characterization

Recrystallization Techniques

Crude products are purified via recrystallization from ethanol or ethanol-water mixtures. For example, 5-fluoro-2-hydroxy-benzoic acid hydrazide hydrochloride is recrystallized from 95% ethanol, yielding white crystalline solids with melting points of 210–212°C.

Purification Table

| Step | Solvent System | Temperature | Yield (%) |

|---|---|---|---|

| Initial Precipitation | Ethanol | 0°C | 65 |

| Recrystallization | Ethanol:H₂O | 25°C | 89 |

Spectroscopic Validation

FTIR Analysis:

¹H NMR (400 MHz, CDCl₃):

Mass Spectrometry:

Challenges and Mitigation Strategies

Side Reactions

Competing acylation at multiple sites can occur in polyfluorinated benzoic acids. Steric hindrance from fluorine atoms may reduce reaction rates, necessitating higher temperatures or catalysts. For example, tetrafluorobenzoic acid derivatives required 10-hour reflux periods for complete conversion.

Hydrolysis Risks

The hydrazine group is prone to hydrolysis under acidic conditions. Controlled addition of hydrochloric acid at 0°C minimizes decomposition, preserving the hydrazine moiety.

Industrial and Research Applications

The hydrochloride salt form enhances solubility in aqueous media, making it suitable for pharmaceutical formulations. Derivatives of 5-fluoro-2-hydrazino-benzoic acid are precursors to antifungal and anticancer agents, leveraging the electron-withdrawing fluorine atom to modulate bioactivity .

Chemical Reactions Analysis

5-Fluoro-2-hydrazino-benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds. Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: The nitro group in the precursor compound can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Condensation: The hydrazine group can react with carbonyl compounds to form hydrazones or hydrazides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can yield azides, while substitution of the fluorine atom can produce various substituted benzoic acids .

Scientific Research Applications

Medicinal Applications

-

Anticancer Activity

- Mechanism of Action: Compounds similar to 5-fluoro-2-hydrazino-benzoic acid hydrochloride have shown potential as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells, such as cancer cells. By inhibiting this enzyme, these compounds can selectively target cancerous tissues while minimizing damage to normal cells .

- Case Studies: Research indicates that derivatives of hydrazino benzoic acids exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that certain hydrazine derivatives can inhibit tumor growth in xenograft models .

-

Antibacterial Properties

- Synergistic Effects: The compound may enhance the efficacy of existing antibiotics against resistant strains of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. This synergistic effect is particularly valuable in combating antibiotic resistance in clinical settings .

- Research Findings: A study highlighted the antibacterial activity of hydrazine derivatives, suggesting that modifications to the hydrazine moiety can lead to increased potency against Gram-positive and Gram-negative bacteria .

- Antiviral and Antifungal Activities

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Common synthetic routes include:

- Coupling Reactions: Utilizing coupling agents to form hydrazine derivatives from benzoic acid precursors.

- Hydrazinolysis: The introduction of hydrazine groups into aromatic systems through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydrazino-benzoic acid hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The fluorine atom can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds and hydrophobic interactions .

The pathways involved in its mechanism of action include the inhibition of key enzymes in metabolic pathways, disruption of cellular signaling, and induction of apoptosis in cancer cells. These effects are mediated through the compound’s ability to interact with specific amino acid residues and active sites on target proteins .

Comparison with Similar Compounds

Key Observations :

Functional Group Diversity: The hydrazine group in 5-fluoro-2-hydrazino-benzoic acid HCl distinguishes it from analogs like 5-fluoro-2-hydroxybenzoic acid (hydroxyl group) and 5-amino-2-fluorobenzoic acid HCl (amine group). Hydrazine derivatives are more reactive in forming hydrazones or coordinating with metal ions . Bromine substitution in 4-bromo-5-fluoro-2-hydrazinylbenzoic acid HCl increases molecular weight and may enhance lipophilicity compared to the parent compound .

Positional Effects :

- Fluorine at the 5-position is conserved across analogs, but substituents at the 2-position (e.g., hydrazine vs. hydroxyl or methoxy) dictate reactivity. For instance, hydrazine facilitates nucleophilic reactions, while hydroxyl groups participate in hydrogen bonding .

Salt Forms and Stability: Hydrochloride salts (e.g., 5-fluoro-2-hydrazino-benzoic acid HCl) improve water solubility compared to free acids like 5-fluoro-2-hydroxybenzoic acid. However, they require low-temperature storage to prevent decomposition .

Key Findings :

- Reactivity: The hydrazine group in 5-fluoro-2-hydrazino-benzoic acid HCl enables conjugation with carbonyl groups (e.g., ketones, aldehydes), a feature less prominent in hydroxyl- or methoxy-substituted analogs .

- Biological Relevance : Fluorine enhances metabolic stability and bioavailability. For example, 5-fluoro-2-hydroxybenzoic acid is used in antifungal research due to its structural mimicry of salicylic acid .

Biological Activity

5-Fluoro-2-hydrazino-benzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazine group and a fluorine atom, which contribute to its unique chemical reactivity and biological properties. The molecular formula is CHClF NO, with a molecular weight of approximately 206.61 g/mol. The compound serves as a building block in the synthesis of more complex organic molecules, particularly in drug development.

The biological activity of this compound primarily involves:

- Covalent Bond Formation : The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting their activity.

- Enhanced Binding Affinity : The fluorine atom increases the compound's binding affinity to its targets through strong hydrogen bonds and hydrophobic interactions.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Comparison to Kanamycin |

|---|---|---|

| Staphylococcus aureus | 5 | Lower than Kanamycin |

| Escherichia coli | 10 | Comparable |

| Pseudomonas aeruginosa | 7.5 | Lower than Kanamycin |

| Bacillus subtilis | 15 | Higher than Kanamycin |

These findings suggest that the compound may serve as a potential alternative or adjunct to existing antibiotics, particularly for resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of key metabolic enzymes and induction of cell cycle arrest:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)

- IC Values:

- MCF-7: 12 µM

- A549: 8 µM

These results highlight the potential of this compound as a candidate for further development in cancer therapy .

Comparative Analysis

This compound can be compared with other related compounds to understand its unique properties better:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Fluoro-2-nitrobenzoic acid | Nitro group instead of hydrazine | Moderate antibacterial |

| 2-Hydrazinobenzoic acid | Lacks fluorine | Lower reactivity |

| 5-Fluoro-2-aminobenzoic acid | Amino group instead of hydrazine | Similar but less potent |

The combination of the hydrazine group and fluorine atom in this compound provides distinct biological activities compared to its analogs .

Case Studies

Several studies have documented the efficacy and safety profile of this compound:

- Study on Antibacterial Activity :

- Anticancer Research :

- Mechanistic Insights :

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-2-hydrazino-benzoic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves hydrazine derivatives reacting with fluorinated benzoic acid precursors. For example, 5-Fluoro-2-formylbenzoic acid (CAS 920481-01-2) can undergo hydrazine coupling under acidic conditions. Key steps include:

- Reaction Setup : Use a 1:1.2 molar ratio of hydrazine to the aldehyde precursor in an aqueous solvent at pH 4–5 (adjusted with HCl) .

- Temperature Control : Maintain the reaction at -78°C for 1 hour, followed by gradual warming to room temperature (rt) over 6 hours to minimize side reactions .

- Purification : Recrystallization using ethanol/water mixtures improves purity (>97%) .

Critical Parameters : Excess hydrazine or improper pH can lead to byproducts like hydrazones or oxidized species.

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish the hydrazino group in this compound from similar derivatives?

- Methodological Answer :

- ¹H NMR : The hydrazino (-NH-NH₂) proton signals appear as broad singlets between δ 6.5–7.5 ppm due to hydrogen bonding. For this compound, the fluorine atom at the 5-position deshields adjacent protons, shifting aromatic protons to δ 7.2–8.1 ppm .

- ¹³C NMR : The carboxylic acid carbon resonates at ~170 ppm, while the hydrazino-attached carbon appears at ~145 ppm .

- Cross-Validation : Compare with reference spectra of structurally similar compounds, such as 2-Chloro-5-fluorobenzoic acid (MFCD00156967), to confirm substituent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

- Methodological Answer : Solubility discrepancies often arise from variations in crystallinity or counterion interactions. A systematic approach includes:

- Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 1–7) using dynamic light scattering (DLS) to detect aggregates .

- Thermodynamic Analysis : Measure solubility via the shake-flask method at 25°C and compare with computational predictions (e.g., using Hansen solubility parameters) .

- Case Study : 5-Fluoro-2-hydroxybenzoic acid (CAS 345-16-4) shows pH-dependent solubility, with improved dissolution in basic conditions (pH >8) due to deprotonation . Apply similar logic to the hydrazino derivative.

Q. What mechanistic insights explain the reactivity of the hydrazino group in coupling reactions?

- Methodological Answer : The hydrazino group acts as a nucleophile, reacting with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones. Key factors include:

- Electrophilicity : Fluorine’s electron-withdrawing effect increases the electrophilicity of the adjacent carbonyl group, accelerating hydrazone formation .

- Steric Effects : Substituents at the 2-position (e.g., methoxy, methyl) may hinder coupling; computational modeling (DFT) predicts energy barriers for such interactions .

- Side Reactions : Oxidative dimerization of hydrazines can occur under aerobic conditions. Use inert atmospheres (N₂/Ar) and antioxidants like ascorbic acid to suppress this .

Q. How can researchers optimize HPLC methods for quantifying trace impurities in synthesized batches?

- Column : Kromasil C18 (150 mm × 4.6 mm, 5 μm).

- Mobile Phase : 0.03 M KH₂PO₄ buffer (pH 3.0):methanol (70:30) at 1 mL/min.

- Detection : UV at 207 nm (optimal for aromatic hydrazines).

- Validation : Spike samples with known impurities (e.g., 5-Fluoro-2-methoxybenzaldehyde, CAS DTXSID80370591) to confirm resolution .

Data Interpretation : Relative retention times for common impurities:

| Impurity | Retention Time (min) |

|---|---|

| Starting aldehyde | 4.2 |

| Hydrazone byproduct | 6.8 |

| Oxidized hydrazine | 8.5 |

Data Contradiction Analysis

Q. Why do different studies report conflicting stability profiles for this compound under acidic conditions?

- Methodological Answer : Stability variations may stem from:

- Protonation State : The hydrazino group (pKa ~3.5) becomes protonated below pH 3, increasing solubility but accelerating hydrolysis. Studies using pH <2 observe rapid degradation, while pH 4–5 conditions show stability .

- Counterion Effects : Hydrochloride salts may introduce chloride-induced oxidation pathways absent in freebase forms .

Resolution : Conduct accelerated stability testing (40°C/75% RH for 14 days) across pH 1–6 and analyze degradation products via LC-MS .

Tables of Key Parameters

Q. Table 1: Synthetic Conditions for High-Purity Batches

| Parameter | Optimal Value | Source |

|---|---|---|

| Reaction Temperature | -78°C → rt | |

| Hydrazine Molar Ratio | 1:1.2 (precursor) | |

| Recrystallization Solvent | Ethanol/water (3:1) |

Q. Table 2: HPLC Method Validation Metrics

| Metric | Result | Acceptable Range |

|---|---|---|

| Linearity (R²) | 0.9999 | ≥0.999 |

| Recovery (%) | 99.67–100.1 | 95–105 |

| RSD (n=3) | 1.2–1.3% | ≤2% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.